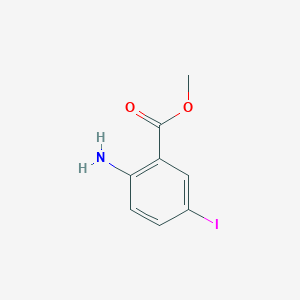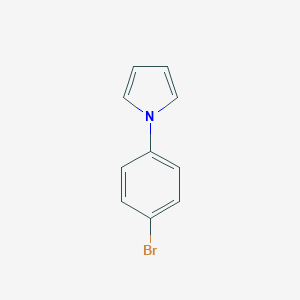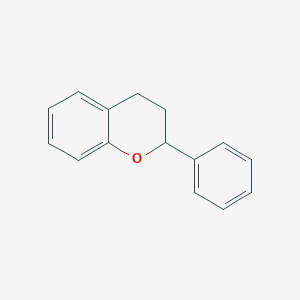
(5Z)-2-ethoxy-6-methylcyclodec-5-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-2-ethoxy-6-methylcyclodec-5-en-1-one is an organic compound with the molecular formula C13H22O2 It is a cycloalkane derivative, characterized by the presence of an ethoxy group and a methyl group attached to a cyclodecene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-ethoxy-6-methylcyclodec-5-en-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-ethoxy-6-methylcyclohexanone with a suitable dehydrating agent can lead to the formation of the desired cyclodecene derivative. The reaction conditions typically involve the use of a strong acid or base as a catalyst, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of advanced purification techniques, such as distillation and chromatography, can further enhance the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-ethoxy-6-methylcyclodec-5-en-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Substitution: The ethoxy group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, strong bases, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclodecene derivatives.
Scientific Research Applications
(5Z)-2-ethoxy-6-methylcyclodec-5-en-1-one has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: It can serve as a model compound for studying the behavior of cycloalkane derivatives in biological systems.
Industry: Used in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism by which (5Z)-2-ethoxy-6-methylcyclodec-5-en-1-one exerts its effects depends on its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit or activate specific enzymes, altering metabolic pathways and cellular processes.
Comparison with Similar Compounds
(5Z)-2-ethoxy-6-methylcyclodec-5-en-1-one can be compared with other cycloalkane derivatives, such as cyclohexane, cyclooctane, and cyclodecane.
Cyclohexane: A simpler cycloalkane with six carbon atoms, lacking the ethoxy and methyl groups.
Cyclooctane: An eight-carbon cycloalkane, also lacking the additional functional groups.
Cyclodecane: A ten-carbon cycloalkane, similar in ring size but without the ethoxy and methyl substitutions.
The presence of the ethoxy and methyl groups in this compound imparts unique chemical properties, making it distinct from these simpler cycloalkanes.
Properties
CAS No. |
197715-75-6 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
(5Z)-2-ethoxy-6-methylcyclodec-5-en-1-one |
InChI |
InChI=1S/C13H22O2/c1-3-15-13-10-6-8-11(2)7-4-5-9-12(13)14/h8,13H,3-7,9-10H2,1-2H3/b11-8- |
InChI Key |
IOPATRWQPKNKAO-FLIBITNWSA-N |
SMILES |
CCOC1CCC=C(CCCCC1=O)C |
Isomeric SMILES |
CCOC1CC/C=C(\CCCCC1=O)/C |
Canonical SMILES |
CCOC1CCC=C(CCCCC1=O)C |
Synonyms |
5-Cyclodecen-1-one,2-ethoxy-6-methyl-,(E)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-(3-Cyano-4,9,9-trimethyl-1,9a-dihydropyrrolo[3,2-b]quinolin-2-ylidene)propanedinitrile](/img/structure/B184782.png)





